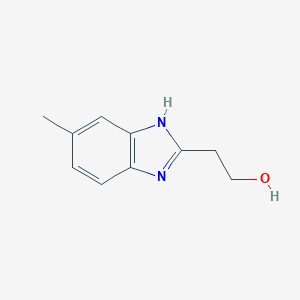

2-(6-méthyl-1H-benzimidazol-2-yl)éthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . This compound features a benzimidazole ring substituted with a methyl group and an ethanol group, making it a versatile molecule for various chemical reactions and applications.

Applications De Recherche Scientifique

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in cellular processes such as mitosis and intracellular transport .

Mode of Action

2-(6-methyl-1H-benzimidazol-2-yl)ethanol interacts with its targets by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it leads to the malsegregation of chromosomes . This mechanism is similar to other benzimidazoles .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the cell cycle, particularly the mitotic phase, by preventing the proper segregation of chromosomes . This disruption can lead to cell cycle arrest and ultimately cell death, especially in rapidly dividing cells .

Pharmacokinetics

Similar benzimidazole derivatives are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of the action of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, making benzimidazole derivatives potentially useful in the treatment of conditions characterized by abnormal cell proliferation .

Analyse Biochimique

Biochemical Properties

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Moreover, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.

Molecular Mechanism

At the molecular level, 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound’s interaction with certain enzymes can inhibit their activity, thereby modulating metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cells are still under investigation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux . For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism in cancer cells. This inhibition can result in decreased energy production and cell proliferation.

Transport and Distribution

The transport and distribution of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for developing targeted therapies that maximize the compound’s therapeutic effects while minimizing side effects.

Subcellular Localization

The subcellular localization of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects. For example, the compound may localize to the mitochondria, affecting mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1,2-phenylenediamine with aldehydes under acidic or basic conditions . One common method is the reaction of 6-methyl-1,2-phenylenediamine with acetaldehyde in the presence of an acid catalyst to form the desired product. The reaction conditions often include heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, often employs continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-methyl-1H-benzimidazol-2-yl)acetic acid.

Reduction: Formation of 2-(6-methyl-1,2-dihydro-1H-benzimidazol-2-yl)ethanol.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Similar structure but with a methyl group on the nitrogen atom of the benzimidazole ring.

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: Contains a fluorine atom instead of a methyl group on the benzimidazole ring.

2-(2-Chloro-1H-benzimidazol-1-yl)ethanol: Features a chlorine atom on the benzimidazole ring.

Uniqueness

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the benzimidazole ring, which imparts specific chemical and biological properties.

Activité Biologique

2-(6-methyl-1H-benzimidazol-2-yl)ethanol, a derivative of benzimidazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is C10H12N2O, characterized by a benzimidazole ring substituted with a hydroxyl and an ethyl group. The presence of the methyl group at the 6-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

The biological activity of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is primarily attributed to its ability to interact with specific molecular targets:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance, compounds derived from benzimidazole have shown significant inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and colon cancer .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens, including Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

A study conducted on the antiproliferative effects of benzimidazole derivatives demonstrated that 2-(6-methyl-1H-benzimidazol-2-yl)ethanol showed significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 40 µM to 80 µM across different assays, indicating moderate to high potency against these cells .

| Cell Line | IC50 (µM) |

|---|---|

| Non-small cell lung cancer | 45.22 ± 13.0 |

| Colon cancer | 50.97 ± 10.5 |

| Leukemia | 34.69 ± 8.5 |

Antimicrobial Activity

In antimicrobial assays, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent .

Case Studies

- Study on Apoptosis Induction : A recent study highlighted that treatment with 2-(6-methyl-1H-benzimidazol-2-yl)ethanol resulted in increased levels of cleaved caspase-3 and reduced Bcl-2 expression in treated cancer cells, suggesting a robust apoptotic mechanism .

- In Vivo Efficacy : In animal models bearing tumors, administration of the compound led to significant tumor growth suppression compared to control groups, reinforcing its potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXVOXHNXUCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.